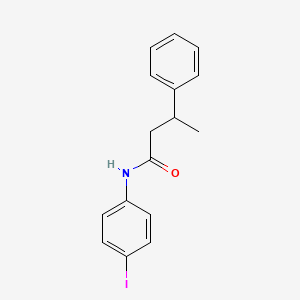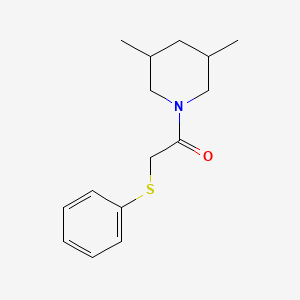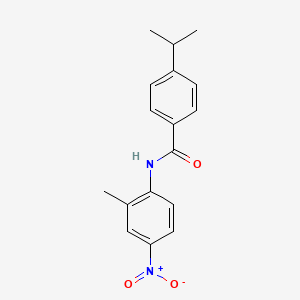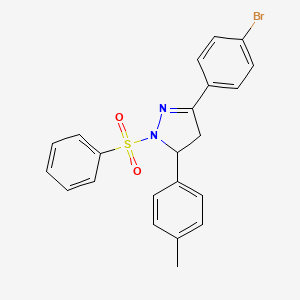![molecular formula C20H17FN2O3 B3981911 2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3981911.png)
2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione
Overview
Description
2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that features a fluorinated phenyl group, a morpholine ring, and a dihydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the fluorinated aniline derivative, which undergoes a series of reactions including amination, cyclization, and functional group transformations to yield the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods often focus on cost-effectiveness, environmental sustainability, and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or morpholine rings.
Scientific Research Applications
Chemistry
In chemistry, 2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In the field of medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione
- 2-[(3-Bromophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione
- 2-[(3-Methylphenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione
Uniqueness
Compared to similar compounds, 2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione stands out due to the presence of the fluorine atom. Fluorine’s unique properties, such as high electronegativity and the ability to form strong bonds, can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-(3-fluoroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c21-13-4-3-5-14(12-13)22-17-18(23-8-10-26-11-9-23)20(25)16-7-2-1-6-15(16)19(17)24/h1-7,12,22H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOKXJDLBUOKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(butan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B3981860.png)
![N-(2-methyl-4-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B3981868.png)
![4-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-2-butyn-1-ol](/img/structure/B3981873.png)
![N-{2-[4-(anilinocarbonothioyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B3981889.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3981902.png)
![Methyl 4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride](/img/structure/B3981904.png)
![5-[(1-sec-butyl-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3981919.png)

![2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(2-methoxy-5-methylphenyl)acetic acid](/img/structure/B3981930.png)
![Dimethyl 5-[(3-phenylbutanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B3981937.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B3981944.png)
